molecular formula C16H19Cl2N3 B6350705 [2-(1H-Indol-3-yl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride CAS No. 1426142-93-9

[2-(1H-Indol-3-yl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride

Cat. No. B6350705
CAS RN: 1426142-93-9
M. Wt: 324.2 g/mol
InChI Key: ABFPXXJDCVLFGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(1H-Indol-3-yl)ethylamine dihydrochloride” is a chemical compound with a molecular weight of 287.79 and a molecular formula of C16H17N3 HCl . It is a solid in physical form . The compound is used for proteomics research .


Molecular Structure Analysis

The InChI code for the compound is 1S/C16H17N3.2ClH/c1-13-15(16-6-2-3-7-17(16)20-13)8-10-19-12-14-5-4-9-18-11-14;;/h2-7,9,11,19-20H,8,10,12H2,1H3;2*1H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid in physical form . It has a molecular weight of 287.79 and a molecular formula of C16H17N3 HCl . The InChI code provides a specific identifier for its molecular structure .

Scientific Research Applications

[2-(1H-Indol-3-yl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride(1H-Indol-3-yl)ethyl]pyridine-4-ylmethanamine dihydrochloride has been studied for its potential use in various areas of scientific research. It has been studied for its potential use in drug development as a potential therapeutic agent for various diseases and conditions. It has also been studied for its potential use in biochemistry and physiology, as it has been shown to have an effect on various biochemical and physiological processes. Additionally, it has been studied for its potential use in laboratory experiments, as it can be used to study the effects of various compounds on biochemical and physiological processes.

Mechanism of Action

The mechanism of action of [2-(1H-Indol-3-yl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride(1H-Indol-3-yl)ethyl]pyridine-4-ylmethanamine dihydrochloride is not fully understood. However, it is believed that the compound acts as an agonist of the serotonin receptor, which is involved in the regulation of various biochemical and physiological processes. Additionally, it has been shown to interact with other receptors, such as the dopamine, norepinephrine, and histamine receptors, which are also involved in the regulation of various biochemical and physiological processes.
Biochemical and Physiological Effects
This compound(1H-Indol-3-yl)ethyl]pyridine-4-ylmethanamine dihydrochloride has been studied for its potential use in various areas of scientific research. It has been shown to have an effect on various biochemical and physiological processes, including the regulation of serotonin and other neurotransmitters, the regulation of the immune system, and the regulation of cell proliferation. Additionally, it has been studied for its potential use in the treatment of various diseases and conditions, such as depression, anxiety, and pain.

Advantages and Limitations for Lab Experiments

[2-(1H-Indol-3-yl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride(1H-Indol-3-yl)ethyl]pyridine-4-ylmethanamine dihydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a wide range of experiments. Additionally, it has been studied for its potential use in various areas of scientific research, making it a useful tool for studying the effects of various compounds on biochemical and physiological processes. However, it is important to note that this compound is not approved for human use and should only be used in laboratory experiments.

Future Directions

[2-(1H-Indol-3-yl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride(1H-Indol-3-yl)ethyl]pyridine-4-ylmethanamine dihydrochloride has potential for use in various areas of scientific research. Potential future directions include further research into its potential use as a therapeutic agent for various diseases and conditions, further research into its mechanism of action, and further research into its potential use in the study of biochemical and physiological processes. Additionally, further research into its potential use in drug development and the development of new compounds based on this compound could also be explored.

Synthesis Methods

[2-(1H-Indol-3-yl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride(1H-Indol-3-yl)ethyl]pyridine-4-ylmethanamine dihydrochloride can be synthesized using a simple two-step process. The first step involves the reaction of 1-chloro-[2-(1H-Indol-3-yl)ethyl](pyridin-4-ylmethyl)amine dihydrochloridemethyl-[2-(1H-Indol-3-yl)ethyl](pyridin-4-ylmethyl)amine dihydrochlorideindole with pyridine-4-ylmethanamine in the presence of a base such as pyridine. The second step involves the addition of dihydrochloride to the resulting product. The final product is then purified by recrystallization.

properties

IUPAC Name

2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3.2ClH/c1-2-4-16-15(3-1)14(12-19-16)7-10-18-11-13-5-8-17-9-6-13;;/h1-6,8-9,12,18-19H,7,10-11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFPXXJDCVLFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=NC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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